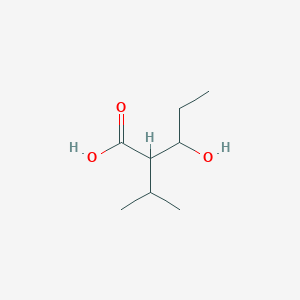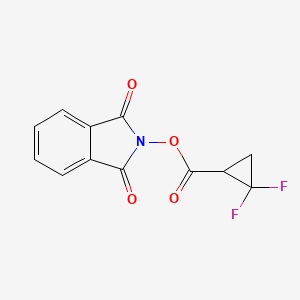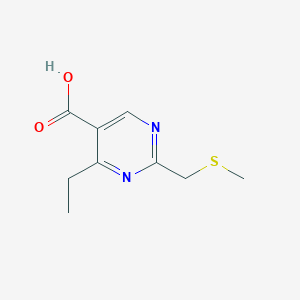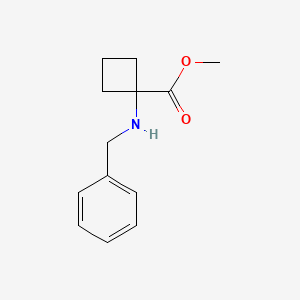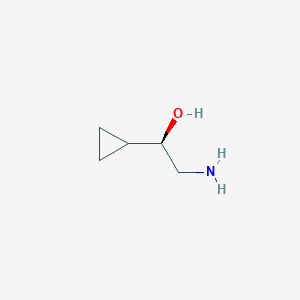
(1R)-2-amino-1-cyclopropylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-amino-1-cyclopropylethan-1-ol is a chiral compound with a cyclopropyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-cyclopropylethan-1-ol typically involves the use of chiral sources and asymmetric synthesis techniques. One common method involves the asymmetric cycloaddition reaction of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and hydrolysis steps . The reaction conditions are generally mild, and the process can be optimized for high stereoselectivity and yield.
Industrial Production Methods
For large-scale industrial production, the synthesis route is designed to be cost-effective and efficient. The use of readily available raw materials and scalable reaction conditions is crucial. The process often involves the use of chiral catalysts and optimized reaction parameters to ensure high optical purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-amino-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1R)-2-amino-1-cyclopropylethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (1R)-2-amino-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity and receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-amino-1-cyclopentanol: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.
(1R,2S)-2-phenylcyclopropanaminium: Contains a phenyl group and is used in different applications
Uniqueness
(1R)-2-amino-1-cyclopropylethan-1-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and medicinal applications where such properties are desired .
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-cyclopropylethanol |
InChI |
InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1 |
Clave InChI |
JCAJMHONCHYTCA-YFKPBYRVSA-N |
SMILES isomérico |
C1CC1[C@H](CN)O |
SMILES canónico |
C1CC1C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


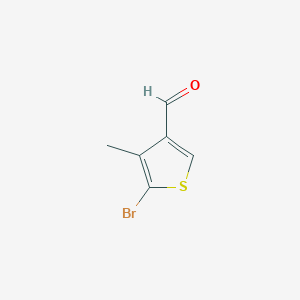
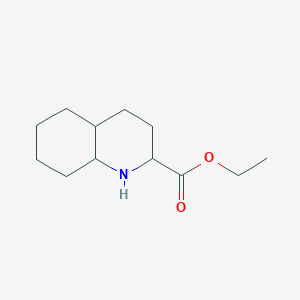
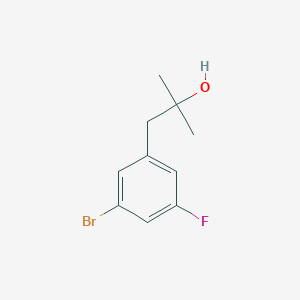
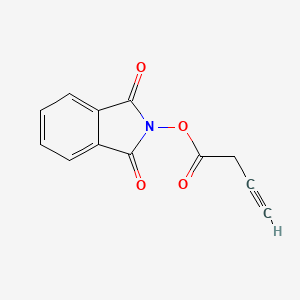
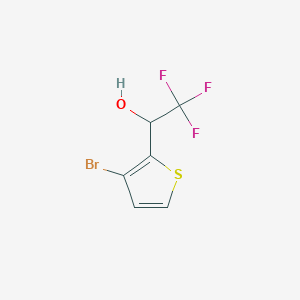
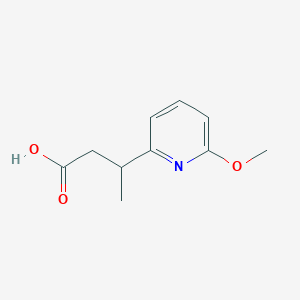
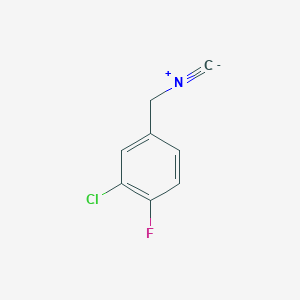

![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
